
2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to an ethylcarbamimidothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-1H-purine with ethyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylcarbamimidothioate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
- 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate
Uniqueness
2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H12N8S |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
2-[(6-amino-7H-purin-8-yl)amino]ethyl carbamimidothioate |
InChI |
InChI=1S/C8H12N8S/c9-5-4-6(14-3-13-5)16-8(15-4)12-1-2-17-7(10)11/h3H,1-2H2,(H3,10,11)(H4,9,12,13,14,15,16) |
Clave InChI |
CRCKRJPZGIYCML-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(N2)NCCSC(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


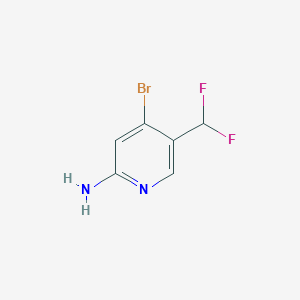



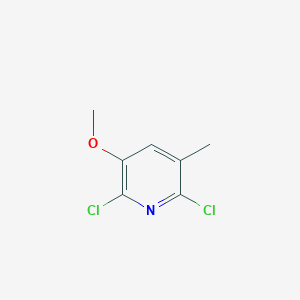
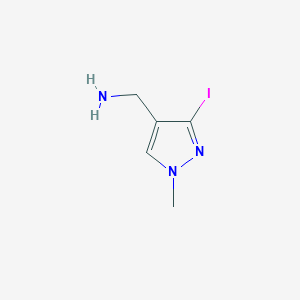
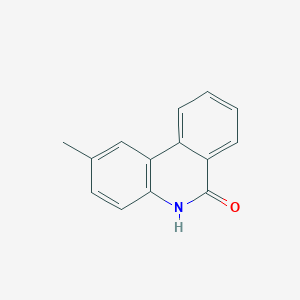
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)

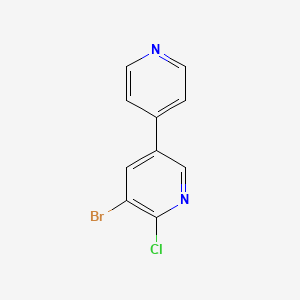
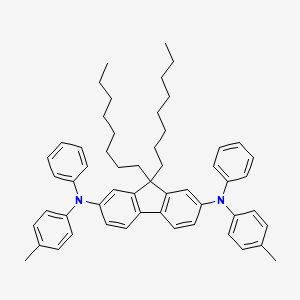

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)

